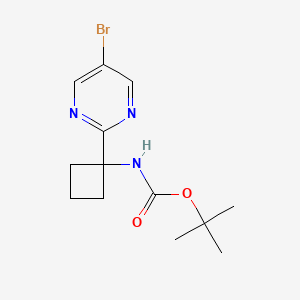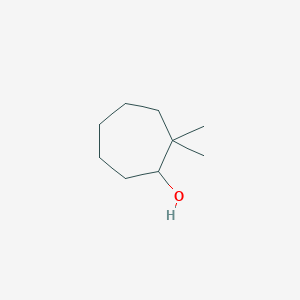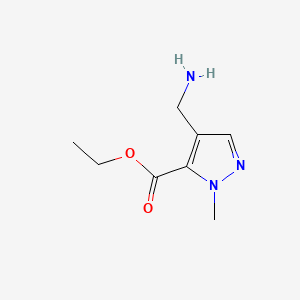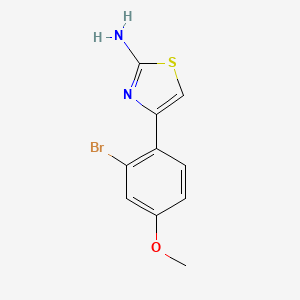
N-methyl-1-(2-phenylethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(2-phenylethyl)piperidin-4-amine is a synthetic organic compound belonging to the piperidine class This compound is characterized by a piperidine ring substituted with a phenylethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine ring with a phenylethyl halide (e.g., phenylethyl bromide) under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring. This can be done using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the nitrogen atom or the phenylethyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the phenylethyl group or the piperidine ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom. Halogenated reagents such as methyl iodide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives or hydroxylated products.
Reduction: Reduced forms of the phenylethyl group or the piperidine ring.
Substitution: Methylated derivatives at the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(2-phenylethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
N-methyl-1-(2-phenylethyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
N-phenyl-1-(2-phenylethyl)piperidin-4-amine: Similar structure but with a phenyl group instead of a methyl group.
N-methyl-1-(2-phenylethyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group.
N-methyl-1-(2-phenylethyl)piperidin-4-one: Contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
N-methyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-15-14-8-11-16(12-9-14)10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
InChI-Schlüssel |
GRGJMBLGCFJMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)

